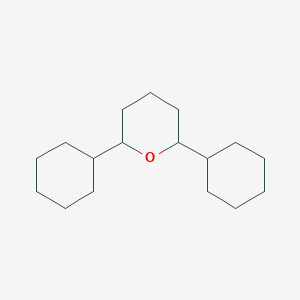
3-Ethyl-7-methylocta-2,6-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7-methylocta-2,6-dienoic acid is an organic compound with the molecular formula C11H18O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-methylocta-2,6-dienoic acid typically involves the use of starting materials such as ethyl acetoacetate and isoprene. The reaction proceeds through a series of steps including aldol condensation, dehydration, and subsequent oxidation to yield the desired product. The reaction conditions often involve the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced techniques such as flow chemistry and automated synthesis to improve efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives. Reagents like alcohols, amines, and acid chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alcohols, amines, acid chlorides, and appropriate catalysts or activating agents.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters, amides, or other substituted derivatives.
科学的研究の応用
3-Ethyl-7-methylocta-2,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3-Ethyl-7-methylocta-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The conjugated diene system may participate in electron transfer reactions, affecting redox processes within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Geranic acid: Similar in structure but with different substituents.
Nerolic acid: An isomer of geranic acid with a different double bond configuration.
Octanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the conjugated diene system.
Uniqueness: 3-Ethyl-7-methylocta-2,6-dienoic acid is unique due to its specific combination of an ethyl group, a methyl group, and a conjugated diene system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
54068-89-2 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
3-ethyl-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C11H18O2/c1-4-10(8-11(12)13)7-5-6-9(2)3/h6,8H,4-5,7H2,1-3H3,(H,12,13) |
InChIキー |
NEGKNRDLMLHGQN-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC(=O)O)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)






![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)





